Moxonidine is a new-generation centrally acting antihypertensive drug approved for the treatment of mild to moderate essential hypertension. It is suggested to be effective in cases where other agents such as thiazides, beta-blockers, ACE inhibitors, and calcium channel blockers are not appropriate or irresponsive. As well, moxonidine has been shown to present blood pressure-independent beneficial effects on insulin resistance syndrome.
Moxonidine
CAS No.: 75438-57-2
Cat. No.: VC20741861
Molecular Formula: C9H12ClN5O
Molecular Weight: 241.68 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 75438-57-2 |
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Molecular Formula | C9H12ClN5O |
Molecular Weight | 241.68 g/mol |
IUPAC Name | 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine |
Standard InChI | InChI=1S/C9H12ClN5O/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9/h3-4H2,1-2H3,(H2,11,12,15) |
Standard InChI Key | WPNJAUFVNXKLIM-UHFFFAOYSA-N |
SMILES | CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC |
Canonical SMILES | CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC |
Melting Point | 197 – 205 |
Pharmacodynamics
Mechanism of Action
Moxonidine acts primarily through binding to imidazoline I1 receptors in the rostral ventrolateral medulla of the central nervous system. This binding leads to reduced sympathetic outflow, decreased peripheral vascular resistance, and consequently, lowered blood pressure. While moxonidine also interacts with alpha-2 adrenergic receptors, it demonstrates significantly higher selectivity for I1 receptors compared to other centrally-acting antihypertensives .
The specific receptor targets of moxonidine include:
Receptor Target | Action | Organism |
---|---|---|
Alpha-2C adrenergic receptor | Inhibitor | Humans |
Alpha-2B adrenergic receptor | Inhibitor | Humans |
Alpha-2A adrenergic receptor | Agonist | Humans |
Nischarin | Agonist | Humans |
This receptor profile explains moxonidine's reduced incidence of typical alpha-2 receptor-mediated side effects such as sedation and dry mouth that are commonly observed with other centrally-acting agents .
Sympatholytic Effects
Studies demonstrate that moxonidine significantly reduces plasma norepinephrine and epinephrine levels, confirming its sympatholytic effect. This reduction in circulating catecholamines correlates with the observed decrease in blood pressure, suggesting a direct mechanistic relationship . Additionally, moxonidine reduces plasma renin activity, which may contribute to its antihypertensive efficacy .
Pharmacokinetics
Absorption and Distribution
Moxonidine exhibits excellent bioavailability, with approximately 90% of an oral dose being absorbed. Food intake has negligible interference with absorption, and there is minimal first-pass metabolism, resulting in high bioavailability of 88% . The volume of distribution is approximately 1.8±0.4 L/kg, indicating moderate tissue distribution .
Elimination
Moxonidine and its metabolites are primarily eliminated via renal excretion, with a significant portion excreted unchanged in the urine. The presence of hydroxy moxonidine metabolite and dehydrogenated moxonidine metabolite in human urine samples confirms the metabolic pathways described above .
Clinical Applications
Hypertension Management
Moxonidine is primarily indicated for the treatment of mild to moderate essential hypertension. It is particularly valuable in cases where first-line agents such as ACE inhibitors, β-blockers, or calcium channel blockers are contraindicated or ineffective . The antihypertensive effect corresponds with plasma concentrations, although the maximum blood pressure-lowering effect appears to be delayed compared to peak plasma levels .
Clinical Studies
Efficacy in Hypertension
In controlled studies, moxonidine has demonstrated significant efficacy in reducing both systolic and diastolic blood pressure. One study evaluating a single 0.25 mg dose showed a significant decrease in blood pressure that correlated with reductions in plasma norepinephrine levels . This effect was observed without significant changes in heart rate, suggesting a selective effect on blood pressure regulation without adverse chronotropic effects .
CNS Effects Evaluation
A randomized, double-blind study evaluated the central nervous system (CNS) effects of moxonidine SR (1.5 mg once daily) compared to placebo in 35 patients with mild to moderate essential hypertension . The study assessed saccadic peak velocity (SPV), visual analogue scales, and EEG measurements.
Results showed:
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On day 1, there was a significant reduction in SPV in the moxonidine group (38° s⁻¹; 95% CI 23, 52)
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By day 8 and day 29, the difference was no longer significant (day 29 difference: 7° s⁻¹; 95% CI −16, 30)
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The upper value of the 90% CI was well below 45° s⁻¹, the predefined level of clinical significance
Similarly, alertness measured by visual analogue scales showed a temporary decrease on day 1 (6.7 mm; 95% CI 0.2, 13.2) that disappeared by day 8 and day 29 . This study demonstrated that while moxonidine may cause mild CNS effects initially, tolerance develops with continued administration.
Moxonidine SR Dose | Patients Experiencing Adverse Events |
---|---|
Placebo | 55.3% |
0.3 mg BID | 76.7% |
0.6 mg BID | 63.6% |
0.9 mg BID | 75.5% |
1.2 mg BID | 75.0% |
1.5 mg BID | 76.6% |
Notably, dose tolerance appears to decrease at higher doses, with only 79% of patients in the 1.5 mg BID group maintaining this dose to the end of the study period, compared to 90% in the 0.9 mg and 1.2 mg BID groups .
Drug Interactions and Contraindications
Contraindications
Based on the MOXCON trial results, moxonidine should be avoided in patients with heart failure due to the increased risk of mortality observed in this population . Caution is also advised in patients with severe renal impairment, as the drug is primarily eliminated through renal excretion.
Formulations and Dosage
Dosing Recommendations
For hypertension treatment, moxonidine is typically initiated at a low dose (e.g., 0.2-0.4 mg daily) and titrated based on blood pressure response. The sustained-release formulations tested in clinical trials used doses ranging from 0.3 mg to 1.5 mg twice daily, with dose-dependent efficacy and tolerability .
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